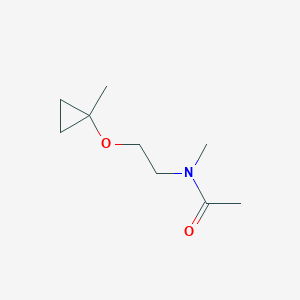
Silane, azido-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, azido- is a chemical compound with the molecular formula H₃N₃Si It is characterized by the presence of an azido group (-N₃) attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: Silane, azido- can be synthesized through several methods. One common approach involves the reaction of chlorosilane with sodium azide in an organic solvent such as tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding azidosilane as the primary product.
Industrial Production Methods: In industrial settings, azidosilane is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
化学反応の分析
Types of Reactions: Silane, azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different silicon-containing compounds.
Reduction Reactions: Silane, azido- can be reduced to form aminosilane, a compound with significant applications in organic synthesis.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles, which are valuable intermediates in medicinal chemistry.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, organic solvents like tetrahydrofuran.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Major Products Formed:
Substitution Reactions: Various silicon-containing compounds.
Reduction Reactions: Aminosilane.
Cycloaddition Reactions: Triazoles.
科学的研究の応用
Silane, azido- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: Employed in bioconjugation techniques to attach biomolecules to silicon surfaces.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
作用機序
The mechanism of action of azidosilane involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.
類似化合物との比較
Silane, azido- can be compared with other silicon-containing compounds such as:
Chlorosilane: Used as a precursor in the synthesis of azidosilane.
Aminosilane: Formed by the reduction of azidosilane, used in organic synthesis.
Vinylsilane: Employed in the production of reinforced unsaturated polyesters.
Silane, azido- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in various chemical reactions.
特性
CAS番号 |
13847-60-4 |
|---|---|
分子式 |
H3N3Si |
分子量 |
73.129 g/mol |
IUPAC名 |
azidosilane |
InChI |
InChI=1S/H3N3Si/c1-2-3-4/h4H3 |
InChIキー |
LNENVNGQOUBOIX-UHFFFAOYSA-N |
正規SMILES |
[N-]=[N+]=N[SiH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-1-(methyloxy)-3-[(2-methyl-2-propen-1-yl)oxy]benzene](/img/structure/B8449311.png)











![7-(2-Chlorophenyl)thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8449408.png)

